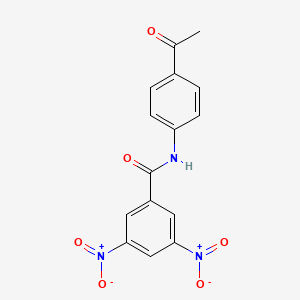
N-(4-acetylphenyl)-3,5-dinitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-3,5-dinitrobenzamide (abbreviated as DNP) is a chemical compound that has been extensively studied in the field of biochemistry and physiology. DNP is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 268.19 g/mol. It is commonly used as a research tool to investigate the biochemical and physiological effects of mitochondrial uncoupling.
Wissenschaftliche Forschungsanwendungen
Drug-Protein Conjugate Metabolism
N-(4-acetylphenyl)-3,5-dinitrobenzamide, a model compound for drug-protein conjugates, has been studied for its metabolic fate when conjugated to albumin. Research indicates that these conjugates are primarily cleared from plasma through the liver, leading to the excretion of metabolites such as N2-acetyl-N6-DNP-lysine. This pathway, involving lysosomal hydrolysis followed by N-acetylation, highlights the compound's role in studying drug metabolism and protein conjugate disposition (Kitteringham et al., 1985).
Electrochemical Sensing Applications
Research into electrochemical sensors has leveraged this compound for the development of biosensors. A study utilizing a FePt/CNTs nanocomposite modified with this compound demonstrated potent electrocatalytic behavior for determining glutathione and piroxicam simultaneously. This highlights the compound's utility in creating sensitive and selective sensors for biomedical applications (Karimi-Maleh et al., 2014).
Antitumor Activity and Bioactivation
Another significant area of application involves the study of this compound's antitumor properties. Research has explored its bioactivation, revealing that the compound's active form is capable of DNA-DNA interstrand crosslinking, a mechanism contributing to its cytotoxicity. This provides a basis for investigating novel cancer therapies, particularly those targeting the biochemical pathways involving drug activation and DNA damage (Knox et al., 1991).
Antimicrobial Agents
The structure-activity relationship of this compound analogs has been studied for their potential as anti-tuberculosis agents. This research has identified several potent analogs effective against resistant strains of Mycobacterium tuberculosis, showcasing the compound's applicability in developing new antimicrobial drugs (Munagala et al., 2014).
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O6/c1-9(19)10-2-4-12(5-3-10)16-15(20)11-6-13(17(21)22)8-14(7-11)18(23)24/h2-8H,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXWNKSQKIPSGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4,4-Trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2843500.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2843503.png)



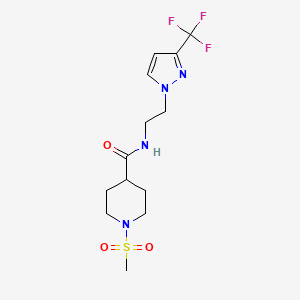
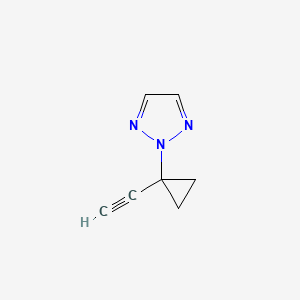
![7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2843514.png)
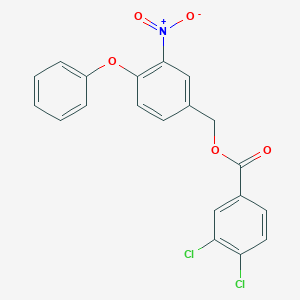
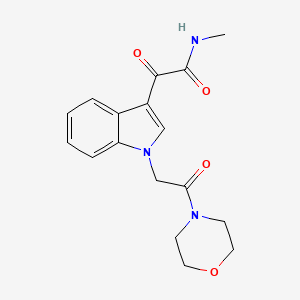
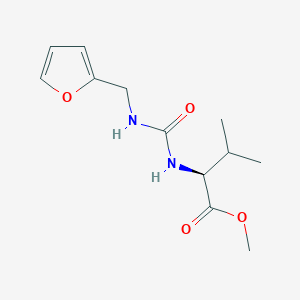
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2843518.png)
![(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2843519.png)
![2-(trifluoromethyl)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2843520.png)